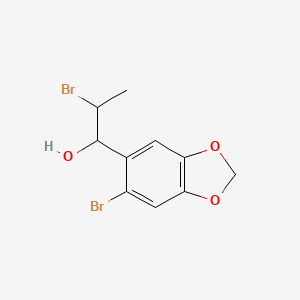
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol is an organic compound that features a brominated benzodioxole ring attached to a bromopropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to form 6-bromo-1,3-benzodioxole-5-carboxaldehyde, which is then subjected to further reactions to introduce the bromopropanol group .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or dichloromethane .
Major Products
Major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol involves its interaction with various molecular targets. The bromine atoms and the benzodioxole ring can participate in electrophilic and nucleophilic interactions, affecting enzyme activity and cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone: Similar structure but with an ethanone group instead of propanol.
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl propionate: Similar structure but with a propionate ester group.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Precursor in the synthesis of the target compound
Uniqueness
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol is unique due to its dual bromination and the presence of both a benzodioxole ring and a propanol group, which confer distinct chemical reactivity and potential for diverse applications.
特性
CAS番号 |
61051-20-5 |
|---|---|
分子式 |
C10H10Br2O3 |
分子量 |
337.99 g/mol |
IUPAC名 |
2-bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol |
InChI |
InChI=1S/C10H10Br2O3/c1-5(11)10(13)6-2-8-9(3-7(6)12)15-4-14-8/h2-3,5,10,13H,4H2,1H3 |
InChIキー |
ATLHCIZOBPXMBG-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC2=C(C=C1Br)OCO2)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


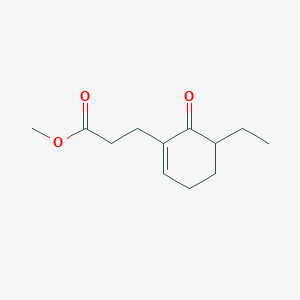
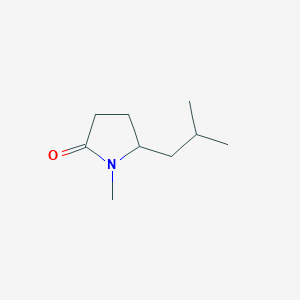
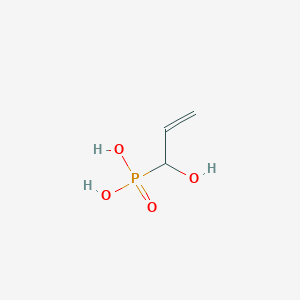
![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)

![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
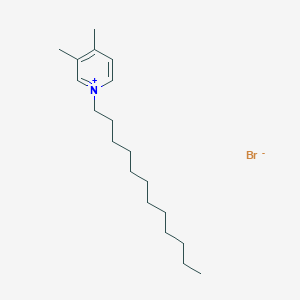
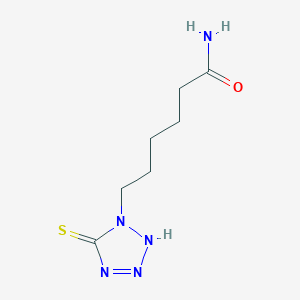
![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)

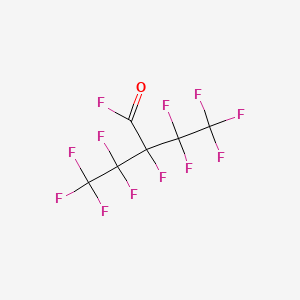
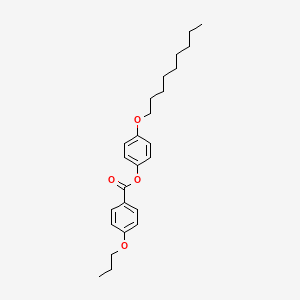
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)
